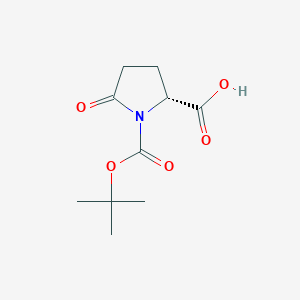

(R)-Boc-5-oxopyrrolidine-2-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLQPFJGZTYCMH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595352 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160347-90-0 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Boc-5-oxopyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid from D-glutamic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid, a valuable chiral building block in pharmaceutical development, starting from the readily available D-glutamic acid. This process involves two key transformations: the protection of the amino group of D-glutamic acid with a tert-butyloxycarbonyl (Boc) group, followed by an intramolecular cyclization to form the desired pyroglutamic acid derivative. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from D-glutamic acid is a two-step process. The first step is the protection of the primary amine of D-glutamic acid with a Boc group to prevent its participation in the subsequent cyclization reaction. The second step involves the intramolecular condensation of the α-carboxylic acid and the γ-carboxylic acid of the N-Boc-D-glutamic acid intermediate to form the five-membered lactam ring of the pyroglutamic acid derivative.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-D-glutamic acid

This procedure outlines the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Workflow:

Caption: Workflow for the Boc protection of D-glutamic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| D-Glutamic Acid | 147.13 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 |

| Sodium Hydroxide (NaOH) | 40.00 |

| Dioxane | 88.11 |

| Water | 18.02 |

| Ethyl Acetate | 88.11 |

| 1M Hydrochloric Acid (HCl) | 36.46 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

D-Glutamic acid (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents).

-

The solution is cooled in an ice bath, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the dioxane is removed under reduced pressure.

-

The aqueous residue is washed with ethyl acetate to remove any unreacted (Boc)₂O and other impurities.

-

The aqueous layer is then acidified to pH 2-3 with 1M HCl, leading to the precipitation of the product.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield N-Boc-D-glutamic acid as a white solid.

Quantitative Data for Boc Protection:

| Parameter | Value |

| Molar Ratio (D-Glu : (Boc)₂O : NaOH) | 1 : 1.1 : 2 |

| Reaction Time | 12 - 24 hours |

| Reaction Temperature | 0°C to Room Temperature |

| Reported Yield | ~90% |

Step 2: Synthesis of this compound

This procedure describes the intramolecular cyclization of N-Boc-D-glutamic acid to form the desired product using a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Workflow:

Caption: Workflow for the cyclization of N-Boc-D-glutamic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| N-Boc-D-glutamic acid | 247.25 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 |

| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | - |

| Dicyclohexylurea (DCU) | 224.36 |

Procedure:

-

N-Boc-D-glutamic acid (1 equivalent) is dissolved in an anhydrous solvent such as THF or DCM.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of DCC (1.05 equivalents) in the same anhydrous solvent is added dropwise with stirring.

-

The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Quantitative Data for Cyclization:

| Parameter | Value |

| Molar Ratio (N-Boc-D-Glu : DCC) | 1 : 1.05 |

| Reaction Time | 14 - 26 hours |

| Reaction Temperature | 0°C to Room Temperature |

| Reported Yield | 70-85% |

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from D-glutamic acid.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Yield |

| 1 | Boc Protection | (Boc)₂O, NaOH | Dioxane/Water | 0°C - RT | 12-24 h | ~90% |

| 2 | Cyclization | DCC | THF or DCM | 0°C - RT | 14-26 h | 70-85% |

Conclusion

The synthesis of this compound from D-glutamic acid is a well-established and efficient process. The two-step procedure, involving Boc protection followed by DCC-mediated cyclization, provides good overall yields of the desired chiral building block. The methodologies presented in this guide are robust and can be readily implemented in a laboratory setting for the preparation of this important intermediate for pharmaceutical research and development. Careful control of reaction conditions, particularly the exclusion of moisture in the cyclization step, is crucial for achieving high yields and purity.

Technical Guide: Physicochemical Properties of (+)-1-Boc-D-pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Properties

The physicochemical properties of (+)-1-Boc-D-pyroglutamic acid are fundamental to its application in chemical synthesis, influencing reaction conditions, purification strategies, and the properties of the final products.

Table 1: General and Physical Properties of 1-Boc-pyroglutamic Acid and Related Compounds

| Property | Value | Source |

| Chemical Name | (2R)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid | - |

| Synonyms | Boc-D-Pyr-OH, Boc-(R)-2-pyrrolidinone-5-carboxylic acid | [] |

| Molecular Formula | C₁₀H₁₅NO₅ | [] |

| Molecular Weight | 229.23 g/mol | [] |

| Appearance | White to off-white powder | [] |

| Melting Point (L-enantiomer) | 117 - 119 °C | [2] |

| Optical Rotation [α]D²⁰ (c=1.0 in EtOH) | +37º ± 2º | [] |

| Predicted pKa (for Boc-D-proline) | 4.01 ± 0.20 | [3] |

Note: The melting point provided is for the L-enantiomer, Boc-L-pyroglutamic acid, and serves as a close approximation for the D-enantiomer. The pKa value is a prediction for the structurally similar Boc-D-proline and is expected to be in a similar range for (+)-1-Boc-D-pyroglutamic acid.

Table 2: Solubility of Pyroglutamic Acid Derivatives

| Compound | Solvent | Solubility | Source |

| Boc-D-Pyroglutamic Acid Ethyl Ester | Water | Slightly soluble | [4] |

| Ethanol | Readily soluble | [4] | |

| Methanol | Readily soluble | [4] | |

| L-Pyroglutamic Acid | DMSO | ~20 mg/mL | [5] |

| DMF | ~16 mg/mL | [5] | |

| Ethanol | Slightly soluble | [5] | |

| PBS (pH 7.2) | ~5 mg/mL | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of (+)-1-Boc-D-pyroglutamic acid in a laboratory setting.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline (+)-1-Boc-D-pyroglutamic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used for the determination.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Solubility

Solubility is a key parameter for designing reaction conditions, purification methods, and formulations.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are chosen for the determination.

-

Equilibration: An excess amount of (+)-1-Boc-D-pyroglutamic acid is added to a known volume of each solvent in a sealed vial. The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The saturated solutions are carefully filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which is critical in drug development and biochemical studies.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise weight of (+)-1-Boc-D-pyroglutamic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow and Visualization

(+)-1-Boc-D-pyroglutamic acid is a key building block in the solid-phase peptide synthesis (SPPS) of peptides containing a D-pyroglutamyl residue at the N-terminus. This modification can enhance the stability of peptides against enzymatic degradation.

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Pyroglutamyl Peptide.

Signaling Pathways

Currently, there is limited information in the public domain that directly implicates (+)-1-Boc-D-pyroglutamic acid in specific signaling pathways. Its primary role, as established in the scientific literature, is that of a chiral synthon in the chemical synthesis of peptides and other bioactive molecules.[6] The resulting pyroglutamyl-containing peptides, however, can have significant biological activities and interact with various signaling pathways. For instance, Thyrotropin-releasing hormone (TRH), which contains an N-terminal pyroglutamic acid, is a well-known neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.

Conclusion

(+)-1-Boc-D-pyroglutamic acid is a valuable and versatile building block in synthetic chemistry. This guide has summarized its key physicochemical properties, drawing on data from closely related compounds where specific information for the D-enantiomer is lacking. The provided experimental protocols offer a solid foundation for researchers to determine these properties in their own laboratories. The visualized workflow for solid-phase peptide synthesis highlights a major application of this compound. Further research into the biological activities of peptides derived from (+)-1-Boc-D-pyroglutamic acid may reveal its indirect involvement in various signaling pathways, opening new avenues for drug discovery and development.

References

(R)-Boc-Pyroglutamic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 160347-90-0

Synonyms: (+)-1-Boc-D-pyroglutamic acid, Boc-D-Pyr-OH, (R)-Boc-5-oxopyrrolidine-2-carboxylic acid

This technical guide provides an in-depth overview of (R)-Boc-pyroglutamic acid, a crucial chiral building block in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation.

Physicochemical Properties

(R)-Boc-pyroglutamic acid is a white to off-white crystalline powder. Its tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and its stability, making it a versatile intermediate in a variety of chemical transformations. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 160347-90-0 | [1] |

| Molecular Formula | C₁₀H₁₅NO₅ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 111-116 °C (decomposes) | [1] |

| Optical Rotation ([α]D²²) | +35° (c = 1 in chloroform) | [1] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of (R)-Boc-Pyroglutamic Acid

The synthesis of (R)-Boc-pyroglutamic acid is typically achieved through a two-step process starting from the commercially available (R)-glutamic acid (also known as D-glutamic acid). The first step involves the cyclization of (R)-glutamic acid to form (R)-pyroglutamic acid, followed by the protection of the amine group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of (R)-Pyroglutamic Acid

This protocol is adapted from the general method for the cyclization of glutamic acid.[3]

Materials:

-

(R)-Glutamic acid

-

Water

-

Heating mantle and reflux condenser

-

Ion-exchange resin (e.g., Dowex 50WX8)

Procedure:

-

A solution of (R)-glutamic acid in water is heated to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the resulting clear solution is passed through an ion-exchange resin column to remove any unreacted starting material and salts.

-

The eluent is collected and the solvent is removed under reduced pressure to yield (R)-pyroglutamic acid as a solid. The product can be further purified by recrystallization.

Experimental Protocol: Boc Protection of (R)-Pyroglutamic Acid

This protocol describes the protection of the amino group of (R)-pyroglutamic acid using di-tert-butyl dicarbonate (Boc₂O).[4][5]

Materials:

-

(R)-Pyroglutamic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable organic solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

A base (e.g., Triethylamine, Diisopropylethylamine, or Sodium Bicarbonate)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

-

Dissolve (R)-pyroglutamic acid in the chosen organic solvent.

-

Add the base (typically 1.1-1.5 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent to the reaction mixture at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure (R)-Boc-pyroglutamic acid.

Caption: Workflow for incorporating (R)-Boc-pyroglutamic acid in SPPS.

Analytical Characterization

The purity and identity of (R)-Boc-pyroglutamic acid and peptides containing this residue are typically confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

Optical Rotation: Measures the specific rotation of the enantiomerically pure compound, confirming its stereochemistry.

During the acid hydrolysis of peptides for amino acid analysis, N-terminal pyroglutamic acid is converted to glutamic acid. [1]

Conclusion

(R)-Boc-pyroglutamic acid is a synthetically versatile and commercially available chiral building block with significant applications in pharmaceutical research and development. Its use in peptide synthesis provides a straightforward method for introducing a stabilizing N-terminal pyroglutamate residue. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important compound in their synthetic endeavors.

References

Solubility Profile of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid (also known as (+)-1-Boc-D-pyroglutamic acid or Boc-D-pyr-OH), a key chiral building block in pharmaceutical synthesis. Due to a lack of extensive publicly available quantitative solubility data for this specific compound, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a representative synthetic workflow. This information is intended to empower researchers to accurately assess its solubility in various organic solvents for applications in peptide synthesis, drug discovery, and process development.

Physicochemical Properties

This compound is a white to off-white powder. Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 160347-90-0 |

| Molecular Formula | C₁₀H₁₅NO₅ |

| Molecular Weight | 229.23 g/mol |

| Melting Point | 111-116 °C (decomposes) |

| Appearance | Powder |

| Optical Activity | [α]22/D +35°, c = 1 in chloroform |

Solubility Data

For the closely related parent compound, (R)-5-Oxopyrrolidine-2-carboxylic acid, a solubility of at least 2.5 mg/mL has been reported in formulations containing Dimethyl Sulfoxide (DMSO) and corn oil. Another related compound, Boc-L-Pyroglutamic acid methyl ester, is known to be soluble in dichloromethane.

A summary of qualitative solubility for related compounds is presented below to provide researchers with a foundational understanding.

| Compound | Solvent | Solubility |

| (R)-5-Oxopyrrolidine-2-carboxylic acid | DMSO-based formulation | ≥ 2.5 mg/mL |

| (R)-5-Oxopyrrolidine-2-carboxylic acid | Corn oil-based formulation | ≥ 2.5 mg/mL |

| Boc-L-Pyroglutamic acid methyl ester | Dichloromethane | Soluble |

It is crucial for researchers to experimentally determine the quantitative solubility in their specific solvent systems to ensure accuracy for their applications.

Experimental Protocol: Determination of Equilibrium Solubility (Isothermal Shake-Flask Method)

This section details a standard protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is widely accepted and provides reliable quantitative data.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, THF, acetonitrile, dichloromethane, chloroform, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method (or other suitable technique) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Representative Synthetic Pathway

This diagram outlines a general synthetic route for the preparation of N-Boc protected pyroglutamic acids, which is relevant to the production of this compound.

Caption: Synthesis of this compound.

Thermal Stability of Boc-Protected Pyroglutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-tert-butoxycarbonyl-L-pyroglutamic acid (Boc-L-pyroglutamic acid). Understanding the thermal properties of this crucial building block is essential for its effective use in peptide synthesis, drug development, and other applications where thermal stress may be a factor. This document outlines the expected thermal degradation pathways, summarizes available thermal analysis data, and provides detailed experimental protocols for assessing thermal stability.

Introduction

Boc-L-pyroglutamic acid is a protected amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its facile removal under moderately acidic conditions. However, the thermal lability of the Boc group can be a critical consideration during synthesis, purification, and storage, particularly at elevated temperatures. This guide aims to provide a thorough understanding of the thermal stability profile of Boc-L-pyroglutamic acid.

Thermal Degradation Pathway

The thermal decomposition of Boc-protected amines is a well-understood process.[1] Upon heating, the Boc group undergoes a unimolecular elimination reaction, leading to the formation of the free amine (in this case, pyroglutamic acid), isobutylene, and carbon dioxide.[1] This process is believed to proceed through a carbamic acid intermediate.[1]

The generally accepted thermal degradation pathway for Boc-L-pyroglutamic acid is illustrated below.

References

Spectroscopic Analysis of Boc-D-pyroglutamic Acid: A Technical Guide

Introduction

N-tert-butoxycarbonyl-D-pyroglutamic acid (Boc-D-pyr-OH) is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a protected amino acid derivative, it serves as a crucial intermediate in the synthesis of peptidomimetics and other complex therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its use in peptide synthesis. This technical guide provides an in-depth overview of the spectroscopic data for Boc-D-pyr-OH, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with detailed experimental protocols. This information is essential for researchers, scientists, and drug development professionals for compound characterization and quality control.

Physicochemical Properties

| Property | Value |

| CAS Number | 160347-90-0[1][2] |

| Molecular Formula | C₁₀H₁₅NO₅[1][2] |

| Molecular Weight | 229.23 g/mol [2][3] |

| Appearance | White to off-white powder or crystal[3] |

| Optical Rotation | [α]D²⁰ = +37º ± 2º (c=1.0 in EtOH)[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For Boc-D-pyr-OH, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework. The data presented here is a composite based on analyses of closely related structures, including the corresponding L-enantiomer and ester derivatives, to provide a representative spectrum.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Boc-D-pyr-OH is characterized by signals corresponding to the protons of the pyroglutamate ring, the tert-butyl group of the Boc protecting group, and the carboxylic acid proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~4.3 | multiplet | 1H | α-CH |

| ~2.5 | multiplet | 2H | γ-CH₂ |

| ~2.2 | multiplet | 2H | β-CH₂ |

| 1.45 | singlet | 9H | -C(CH₃)₃ |

Note: The chemical shift of the carboxylic acid proton (-COOH) can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~173 | -C=O (lactam) |

| ~155 | -C=O (Boc) |

| ~80 | -C(CH₃)₃ |

| ~59 | α-CH |

| ~31 | γ-CH₂ |

| ~28 | -C(CH₃)₃ |

| ~24 | β-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-D-pyr-OH shows characteristic absorption bands for the carboxylic acid, the amide (lactam), and the carbamate (Boc group).

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1770 | C=O stretch | Lactam Carbonyl |

| ~1730 | C=O stretch | Carboxylic Acid Carbonyl |

| ~1700 | C=O stretch | Boc Carbonyl |

| ~1170 | C-O stretch | Ester-like linkage |

Experimental Protocols

The following are representative protocols for acquiring NMR and IR spectra for compounds such as Boc-D-pyr-OH.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of Boc-D-pyr-OH in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

-

Instrument Setup :

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Set the probe temperature to 25 °C.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Place a small amount of the solid Boc-D-pyr-OH powder directly onto the ATR crystal.

-

Instrument Setup :

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Crystal: A diamond or germanium ATR crystal is commonly used.

-

-

Data Acquisition :

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Boc-D-pyr-OH.

Caption: Workflow for Spectroscopic Analysis of Boc-D-pyr-OH.

References

An In-Depth Technical Guide to the Natural Occurrence and Biological Role of D-Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-pyroglutamic acid (D-pGlu), a chiral derivative of the amino acid D-glutamic acid, is an endogenous metabolite increasingly recognized for its diverse biological activities. Long considered a minor and enigmatic component of the mammalian metabolome, recent advancements in analytical techniques have unveiled its widespread natural occurrence and significant roles in physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of D-pGlu, focusing on its natural distribution, biosynthesis, and multifaceted biological functions, particularly within the central nervous system. Detailed experimental protocols for its quantification and functional characterization are provided, alongside a quantitative summary of its presence in biological matrices. Furthermore, key signaling pathways involving D-pGlu are visualized to facilitate a deeper understanding of its mechanism of action, offering valuable insights for researchers and professionals in drug development.

Natural Occurrence of D-Pyroglutamic Acid

D-pyroglutamic acid has been identified in a variety of biological systems, from microorganisms to mammals. Its presence in mammalian tissues and fluids, including the brain, urine, and plasma, underscores its endogenous nature.

Occurrence in Mammals

In mammals, D-pGlu is a product of D-glutamate metabolism. While L-glutamate is the predominant enantiomer, significant concentrations of D-amino acids, including D-glutamate and its cyclized form D-pGlu, are present and play crucial biological roles.

Table 1: Quantitative Data on D-Pyroglutamic Acid Concentration in Human and Rodent Samples

| Biological Matrix | Species | Concentration/Level | Reference(s) |

| Urine | Human (Healthy) | Optimal Range: 16 - 34 mmol/mol creatinine | [1] |

| Human (Healthy) | 95th Percentile Range: 8.5–30.1 µg/mg creatinine | ||

| Human (Healthy) | Levels above 40 µg/mg creatinine may indicate metabolic stress | [2] | |

| Cerebrospinal Fluid (CSF) | Human | Detectable, quantifiable by LC-MS/MS | [3] |

| Brain | Mouse | D-glutamate, its precursor, is present in the brain, but D-pyroglutamic acid levels are not explicitly quantified in the provided search results. However, the enzyme for its synthesis, D-glutamate cyclase, is active in the brain. | [4][5] |

| Plasma | Human | Elevated levels are associated with certain metabolic conditions. |

Occurrence in Other Organisms

D-pyroglutamic acid has also been reported in various other organisms, suggesting a conserved presence across different life forms. For instance, it has been identified in bacteria and fungi, where it may be involved in peptide and protein structure and function[6].

Biosynthesis and Metabolism

The primary pathway for the formation of D-pyroglutamic acid in mammals is the enzymatic cyclization of D-glutamate.

Biosynthesis via D-Glutamate Cyclase

The key enzyme responsible for the synthesis of D-pGlu is D-glutamate cyclase (DGLUCY) . This enzyme catalyzes the intramolecular dehydration of D-glutamate to form D-pyroglutamic acid[4].

Relationship with the Glutathione Cycle

While L-pyroglutamic acid is a well-known intermediate in the γ-glutamyl cycle (glutathione metabolism), the direct involvement of D-pyroglutamic acid in this cycle is less clear. However, conditions of oxidative stress and impaired glutathione metabolism can lead to an accumulation of pyroglutamic acid, suggesting a potential indirect link[1][7].

Biological Role of D-Pyroglutamic Acid

Emerging evidence points to a significant role for D-pyroglutamic acid in the central nervous system, particularly in modulating neuronal activity and protecting against excitotoxicity.

Neuromodulatory and Neuroprotective Effects

D-pyroglutamic acid has been shown to interact with the glutamatergic system, a major excitatory neurotransmitter system in the brain. It exhibits a protective effect against the excitotoxicity induced by N-methyl-D-aspartate (NMDA) receptor antagonists[8]. This suggests a modulatory role at or downstream of the NMDA receptor.

Signaling Pathways

The precise signaling pathways through which D-pyroglutamic acid exerts its effects are still under investigation. However, its interaction with the glutamatergic system, particularly the NMDA receptor, suggests the involvement of downstream signaling cascades crucial for synaptic plasticity, learning, and memory.

3.2.1. Putative D-Pyroglutamic Acid Signaling Pathway

Based on its known interactions, a putative signaling pathway can be proposed. D-pyroglutamic acid may modulate NMDA receptor activity, leading to changes in intracellular calcium (Ca²⁺) levels and the subsequent activation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK).

This proposed pathway highlights how D-pGlu, by modulating NMDA receptor function, could influence critical cellular processes such as gene expression related to neuroprotection and synaptic plasticity.

Experimental Protocols

Accurate detection and quantification of D-pyroglutamic acid are crucial for understanding its physiological and pathological roles. Several analytical techniques are employed for this purpose.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of D-pGlu in complex biological matrices. Chiral separation is necessary to distinguish between D- and L-enantiomers.

4.1.1. Sample Preparation (from CSF)

-

Thaw cerebrospinal fluid (CSF) samples on ice.

-

To 100 µL of CSF, add 10 µL of a heavy-labeled internal standard solution (e.g., D-pyroglutamic acid-d5).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.2. Chromatographic and Mass Spectrometric Conditions

-

LC Column: A chiral column (e.g., Astec CHIROBIOTIC V2) is essential for enantiomeric separation.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate is typically used.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used for the identification and quantification of pyroglutamic acid in biological samples. However, careful sample preparation is critical to avoid the artifactual cyclization of glutamine to pyroglutamic acid[9][10].

4.2.1. Sample Preparation (from Serum)

-

For intact serum analysis (to avoid cyclization):

-

Mix 575 µL of serum with 25 µL of D₂O containing a known concentration of an internal standard (e.g., TSP).

-

Transfer to a 5 mm NMR tube.

-

-

For deproteinized serum (with caution for cyclization):

-

Ultrafiltration: Use a 3 kDa cutoff filter to remove proteins.

-

Precipitation: Add cold methanol (1:2 v/v) to the serum, vortex, and centrifuge to pellet proteins. The supernatant is then dried and reconstituted in D₂O with an internal standard.

-

4.2.2. NMR Acquisition and Processing

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution and sensitivity.

-

Pulse Sequence: A 1D ¹H experiment with water suppression (e.g., NOESYPRESAT or CPMG) is typically used.

-

Data Processing: The acquired spectra are Fourier transformed, phase and baseline corrected. The concentration of D-pGlu is determined by integrating its characteristic peaks relative to the internal standard.

Enzymatic Assay for D-Glutamate Cyclase Activity

The activity of D-glutamate cyclase, the enzyme that produces D-pGlu, can be measured to assess its biosynthetic rate.

4.3.1. Assay Principle

The assay measures the formation of D-pGlu from D-glutamate. The product can be quantified by various methods, including a colorimetric assay or by LC-MS/MS[11].

4.3.2. Protocol Outline (Colorimetric Assay)

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a known concentration of D-glutamate.

-

Enzyme Addition: Add the enzyme source (e.g., tissue homogenate or purified enzyme) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid or by heat inactivation.

-

Derivatization: Derivatize the D-pGlu product with a chromogenic reagent (e.g., hydroxylamine and ferric chloride).

-

Measurement: Measure the absorbance at a specific wavelength and quantify the amount of D-pGlu formed by comparing it to a standard curve.

Implications for Drug Development

The discovery of D-pyroglutamic acid's biological roles opens new avenues for therapeutic intervention in neurological and other disorders.

-

Neurodegenerative Diseases: Given its neuroprotective properties against excitotoxicity, targeting the D-pGlu pathway could be a novel strategy for diseases like Alzheimer's and Parkinson's disease, where glutamatergic dysregulation is implicated.

-

Cognitive Enhancement: The potential involvement of D-pGlu in synaptic plasticity suggests that modulating its levels could be a target for developing cognitive enhancers.

-

Biomarker Development: Monitoring the levels of D-pGlu in biological fluids could serve as a biomarker for diagnosing and monitoring the progression of certain metabolic and neurological disorders.

Conclusion

D-pyroglutamic acid is an emerging player in the complex landscape of mammalian metabolism and neurobiology. Its natural occurrence, specific enzymatic synthesis, and distinct biological roles, particularly in the central nervous system, are areas of active research. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the significance of this intriguing molecule. A deeper understanding of D-pGlu's signaling pathways and its regulation holds the promise of novel therapeutic strategies for a range of human diseases.

References

- 1. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Long‐term patterns of urinary pyroglutamic acid in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]

- 5. d-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Glutaminyl Cyclase Genes Involved in Pyroglutamate Modification of Fungal Lignocellulolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 8. Contribution of astrocytes to hippocampal long-term potentiation through release of d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A colorimetric assay method for measuring d-glutamate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid, a key chiral building block in modern pharmaceutical development. Focusing on chiral purity and optical rotation, this document details the analytical methodologies required to ensure the compound's stereochemical integrity, presents key quantitative data, and outlines its role in synthetic pathways.

Core Physicochemical and Chiral Data

This compound, also known as (+)-1-Boc-D-pyroglutamic acid, is the R-enantiomer of a protected derivative of pyroglutamic acid. Its stereochemistry is crucial for its application in the synthesis of complex, biologically active molecules where specific enantiomeric forms are required for desired therapeutic effects. The quantitative data for both the (R) and its corresponding (S) enantiomer are summarized below for comparative purposes.

| Property | This compound | (S)-Boc-5-oxopyrrolidine-2-carboxylic acid |

| Synonyms | (+)-1-Boc-D-pyroglutamic acid, Boc-D-pyr-OH | (-)-1-Boc-L-pyroglutamic acid, Boc-L-Pyr-OH |

| CAS Number | 160347-90-0[1] | 53100-44-0[2][3][4] |

| Molecular Formula | C₁₀H₁₅NO₅[1] | C₁₀H₁₅NO₅[2][3][4] |

| Molecular Weight | 229.23 g/mol [1][3] | 229.24 g/mol [2] |

| Appearance | Powder[1] | White to off-white powder[2] |

| Melting Point | 111-116 °C (dec.)[1] | 117 - 119 °C[2], 118-123 °C (dec.)[3][4] |

| Purity | ≥97%[1] | ≥97% (HPLC)[2] |

| Specific Optical Rotation | [α]²²/D +35° (c=1 in chloroform)[1] | [α]²²/D -35.0° (c=1 in chloroform)[3][4] |

Experimental Protocols

Accurate determination of chiral purity and optical rotation is paramount. The following sections provide detailed methodologies for these critical analyses.

Determination of Chiral Purity via High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. The method separates the (R) and (S) enantiomers, allowing for their quantification and the calculation of enantiomeric excess (e.e.). While a specific protocol for the Boc-protected form is proprietary to manufacturers, a widely accepted method for the parent compound, pyroglutamic acid, can be adapted. Macrocyclic glycopeptide-based chiral stationary phases are highly effective for separating N-blocked amino acids.

Instrumentation and Conditions (Adapted for Boc-protected compound):

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Chiral Stationary Phase (CSP): A macrocyclic antibiotic-based column, such as one based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), is recommended. These phases are known for their multimodal capabilities and broad selectivity for N-blocked amino acids.

-

Column Dimensions: 25 cm × 4.6 mm, 5 µm particle size.

-

-

Mobile Phase: A polar organic or reversed-phase mode can be effective. An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, acetic acid, and triethylamine is a strong starting point. A potential composition is Acetonitrile:Methanol:Acetic Acid:Triethylamine (55:45:0.3:0.2, v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 23 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

-

Injection Volume: 5 µL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution onto the column.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of a racemic standard.

-

Calculate the area of each peak.

-

Determine the enantiomeric excess (e.e.) using the following formula:

-

e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

-

Measurement of Specific Optical Rotation

Optical rotation is an intrinsic property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that depends on the substance, solvent, concentration, path length, temperature, and the wavelength of the light source.

Instrumentation and Conditions:

-

Instrument: A calibrated polarimeter.

-

Light Source: Sodium D-line (589 nm).

-

Polarimeter Tube: 100 mm (1 dm) path length.

-

Temperature: 22 °C (or as specified).

-

Solvent: Chloroform.

-

Concentration (c): 1 g/100 mL (c=1).

Procedure:

-

Zeroing the Instrument: Fill the polarimeter tube with the pure solvent (chloroform) and place it in the instrument. Take a blank reading and zero the polarimeter.

-

Sample Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in chloroform in a 100 mL volumetric flask. Ensure the substance is fully dissolved and the solution is homogeneous.

-

Measurement: Rinse the polarimeter tube with a small amount of the sample solution, then fill the tube completely, ensuring no air bubbles are present. Place the filled tube in the polarimeter.

-

Data Acquisition: Record the observed angle of rotation (α). Take multiple readings (e.g., 5-6) and calculate the average.

-

Calculation of Specific Rotation ([α]): Use the following formula:

-

[α]Tλ = α / (l x c)

-

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in g/100 mL.

-

-

Relationship Between Chiral Purity and Optical Rotation

The observed optical rotation of a sample is directly proportional to its enantiomeric excess. A sample that is enantiomerically pure (100% e.e.) will exhibit the maximum specific rotation. A racemic mixture (50:50 mixture of enantiomers, 0% e.e.) will have an observed optical rotation of zero, as the rotations of the two enantiomers cancel each other out.

The enantiomeric excess can be estimated from the optical purity, which is calculated by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

Optical Purity (%) = ([α]sample / [α]pure enantiomer) x 100

For most practical purposes, optical purity is considered equivalent to enantiomeric excess (e.e.). Therefore, a sample of this compound with a specific rotation of +35° in chloroform (c=1) is considered to have an enantiomeric excess of 100%.

Role in Synthetic Pathways

This compound is a valuable chiral building block used in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and peptidomimetics. The Boc (tert-butyloxycarbonyl) group protects the nitrogen atom, allowing for selective reactions at the carboxylic acid functionality.

Below is a diagram illustrating the general workflow for the synthesis of this compound and its subsequent use in peptide synthesis.

Caption: Synthetic pathway and application workflow.

The diagram above illustrates the logical flow from the starting material, D-Glutamic Acid, to the final protected chiral building block. This is followed by a generalized workflow showing its application in solid-phase peptide synthesis, a common use for this type of molecule in drug development.

Caption: Analytical workflow for quality control.

This workflow diagram outlines the parallel processes of determining chiral purity by HPLC and measuring optical rotation by polarimetry. Both are essential quality control steps to verify the stereochemical identity and purity of this compound before its use in further manufacturing or research.

References

Synthesis of Pyroglutamic Acid Analogs: A Technical Guide for Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Pyroglutamic acid, a cyclic derivative of glutamic acid, has emerged as a versatile and valuable chiral building block in asymmetric synthesis. Its rigid scaffold and multiple functionalization points make it an ideal starting material for the creation of a diverse array of complex molecules with significant biological activity. This technical guide provides an in-depth overview of the synthesis of pyroglutamic acid analogs, focusing on key experimental protocols, quantitative data, and their relevance in modulating critical signaling pathways.

Synthetic Methodologies

The synthesis of substituted pyroglutamic acid analogs can be broadly categorized based on the position of substitution on the pyrrolidinone ring. Key strategies include asymmetric Michael additions, alkylations, and cyclization reactions, often employing chiral auxiliaries or catalysts to achieve high stereoselectivity.

Synthesis of 3-Substituted Pyroglutamic Acid Analogs

A prevalent method for introducing substituents at the 3-position involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated pyroglutamate derivatives. Another effective strategy is the cyclization of appropriately substituted precursors.

1.1.1. Asymmetric Synthesis of 3-Aroyl Pyroglutamic Acid Amides

A notable methodology for synthesizing enantiomerically enriched 3-aroyl pyroglutamic acid derivatives involves a three-step sequence starting from aroyl acrylic acids. This approach has been utilized to prepare analogs that act as P2X7 receptor antagonists.[1]

Experimental Protocol:

-

Step 1: Aza-Michael Addition: (E)-4-oxo-4-Phenylbut-2-enoic acid is dissolved in methanol, followed by the addition of (S)-1-(4-methoxyphenyl)ethanamine. The mixture is stirred for 48 hours at 40°C. The resulting product, (S)-4-oxo-4-Phenyl-2-(((S)-1-(4-methoxyphenyl)ethyl)amino)butanoic acid, is obtained in high yield and diastereomeric ratio after filtration and washing with diethyl ether.

-

Step 2: N-Chloroacetylation and Cyclization: The product from Step 1 is suspended in dichloromethane and cooled to 0°C. Propylene oxide and a solution of chloroacetyl chloride in dichloromethane are added. The resulting mixture is stirred and concentrated. The crude N-chloroacetyl derivative is then treated with a base to induce a 5-exo-tet cyclization, affording the 3-aroyl pyroglutamic acid derivative.

-

Step 3: Amide Formation: The carboxylic acid of the pyroglutamate derivative is dissolved in dry DMF, and carbonyldiimidazole (CDI) is added. After a short period, an appropriate amine is added, and the reaction mixture is stirred to yield the final 3-aroyl pyroglutamic acid amide.

| Compound | Ar | Amine | Yield (%) |

| 12a | Ph | Benzylamine | 81 |

| 12b | 4-Me-Ph | Benzylamine | 78 |

| 12c | 4-F-Ph | Benzylamine | 85 |

Table 1: Synthesis of 3-Aroyl Pyroglutamic Acid Amides.

Synthesis of 4-Substituted Pyroglutamic Acid Analogs

The 4-position of the pyroglutamic acid ring is another common site for modification. These analogs have shown promise as inhibitors of enzymes such as Fibroblast Activation Protein (FAP).

1.2.1. Synthesis of 4-Carboxymethylpyroglutamic Acid Diamides as FAP Inhibitors

The synthesis of these potent and selective FAP inhibitors starts from L-pyroglutamic acid and involves the generation of a key unsaturated bicyclic intermediate.[2][3]

Experimental Protocol:

The synthesis involves a multi-step sequence starting from L-pyroglutamic acid to generate an unsaturated bicyclic ring system. This intermediate is then further elaborated to introduce the carboxymethyl group and the desired amide functionalities. The final compounds have demonstrated high potency and selectivity for FAP over other dipeptidyl peptidases.[2]

| Compound | R1 | R2 | FAP IC50 (nM) | DPP-IV IC50 (μM) |

| 18a | H | 3,4-difluorobenzyl | 25 | >100 |

| 18b | H | 2-thienylmethyl | 31 | >100 |

| 19 | Me | 3,4-difluorobenzyl | 45 | >100 |

Table 2: Potency and Selectivity of 4-Substituted Pyroglutamic Acid Diamides as FAP Inhibitors. [2]

Experimental Workflows and Signaling Pathways

The biological activity of pyroglutamic acid analogs is intrinsically linked to their ability to interact with and modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

General Synthetic Workflow

The synthesis of pyroglutamic acid analogs typically follows a structured workflow, beginning with a chiral precursor and involving several key transformations to introduce desired functionalities and achieve the target stereochemistry.

Caption: General synthetic workflow for pyroglutamic acid analogs.

P2X7 Receptor Signaling Pathway

Pyroglutamic acid derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and neurodegenerative diseases.[1] Antagonism of this receptor can block downstream inflammatory signaling.

Caption: P2X7 receptor signaling pathway and its inhibition.

VCAM-1 Mediated Signaling

Certain pyroglutamic acid analogs have been investigated for their potential to inhibit the interactions involving Vascular Cell Adhesion Molecule-1 (VCAM-1), a key player in inflammatory responses and cancer metastasis.[4]

Caption: VCAM-1 signaling and inhibition of leukocyte adhesion.

PI3K/AKT Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Pyroglutamic acid-based structures have been incorporated into small molecule drug conjugates to target this pathway.

Caption: PI3K/AKT signaling pathway and its therapeutic targeting.

Conclusion

Pyroglutamic acid and its derivatives represent a privileged class of chiral building blocks with immense potential in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide provide a foundation for the creation of diverse and stereochemically complex analogs. By understanding the interplay between these synthetic strategies and the biological signaling pathways they modulate, researchers can continue to develop novel therapeutics with enhanced potency and selectivity. The detailed protocols and data presented herein serve as a valuable resource for scientists and professionals dedicated to advancing the field of drug development.

References

A Technical Guide to the Enzymatic Synthesis of Enantiomerically Pure Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure L- and D-pyroglutamic acid are valuable chiral building blocks for the synthesis of a wide range of pharmaceuticals and other bioactive molecules. Traditional chemical synthesis methods often involve harsh conditions and can lead to racemization, making enzymatic synthesis an attractive alternative due to its high stereoselectivity and mild reaction conditions. This technical guide provides an in-depth overview of the core enzymatic strategies for producing enantiomerically pure pyroglutamic acid. It details the enzymes involved, their reaction mechanisms, and provides comprehensive experimental protocols for key methodologies. Quantitative data from various studies are summarized in comparative tables, and key pathways and workflows are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

Pyroglutamic acid, also known as 5-oxoproline, is a cyclic amino acid derivative that exists in two enantiomeric forms: L-pyroglutamic acid and D-pyroglutamic acid. These enantiomers serve as crucial chiral synthons in the pharmaceutical industry for the production of drugs such as cognition enhancers, anticonvulsants, and antiviral agents. The demand for enantiomerically pure compounds has driven the development of efficient and selective synthetic methods.

Enzymatic synthesis offers significant advantages over conventional chemical routes, including high enantioselectivity, regioselectivity, and the ability to operate under mild, environmentally benign conditions. This guide explores the primary enzymatic pathways for the synthesis of both L- and D-pyroglutamic acid, focusing on the enzymes, their sources, and the practical aspects of their application.

Enzymatic Synthesis of L-Pyroglutamic Acid

The enzymatic production of L-pyroglutamic acid predominantly involves the cyclization of L-glutamic acid or L-glutamine. Key enzymes in this process include γ-glutamylcyclotransferase, glutaminyl cyclase, and enzymes with L-glutamic acid/L-pyroglutamic acid interconversion activity.

γ-Glutamylcyclotransferase (GGCT)

γ-Glutamylcyclotransferase catalyzes the formation of L-pyroglutamic acid from γ-glutamyl compounds. In the context of the γ-glutamyl cycle, it converts γ-glutamyl-amino acids into L-pyroglutamic acid and the corresponding amino acid.[1][2]

Glutaminyl Cyclase (QC)

Glutaminyl cyclases are aminoacyltransferases that catalyze the cyclization of N-terminal L-glutamine residues of peptides and proteins to form a pyroglutamyl residue, releasing ammonia in the process.[3][4] These enzymes have also been shown to catalyze the formation of L-pyroglutamic acid from L-glutamine.

L-Glutamic Acid/L-Pyroglutamic Acid Interconverting Enzyme

Certain microorganisms, such as Streptomyces species, produce enzymes capable of directly catalyzing the interconversion of L-glutamic acid and L-pyroglutamic acid.[5] This reversible reaction offers a direct route from the readily available L-glutamic acid.

Logical Workflow for L-Pyroglutamic Acid Synthesis

Enzymatic Synthesis of D-Pyroglutamic Acid

The synthesis of D-pyroglutamic acid can be achieved through the cyclization of D-glutamic acid using specific enzymes or via kinetic resolution of racemic mixtures.

D-Glutamate Cyclotransferase

Enzymes with D-glutamate cyclotransferase activity catalyze the direct conversion of D-glutamic acid to D-pyroglutamic acid.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy for the complete conversion of a racemate into a single enantiomer. For D-pyroglutamic acid synthesis, this can involve the use of a D-aminopeptidase in combination with an amino acid amide racemase. The racemase continuously converts the L-amino acid amide to the D-form, which is then selectively hydrolyzed by the D-aminopeptidase to yield the D-amino acid. The resulting D-glutamic acid can then be cyclized to D-pyroglutamic acid.[6]

Experimental Workflow for D-Pyroglutamic Acid Synthesis via DKR

Quantitative Data Summary

The following tables summarize key quantitative data from various enzymatic synthesis approaches for L- and D-pyroglutamic acid.

Table 1: Enzymatic Synthesis of L-Pyroglutamic Acid

| Enzyme/Microorganism | Substrate | Key Reaction Conditions | Product Titer (g/L) | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

| Streptomyces sp. (Interconverting Enzyme) | L-Glutamic Acid | pH 7.0, 50°C | Not Reported | Not Reported | >99 | [5] |

| Porphyromonas gingivalis QC (recombinant) | L-Glutamine-AMC | pH 8.0, 37°C | Not Applicable | Not Applicable | Not Applicable | [3] |

| Bacillus subtilis γ-Glutamyltransferase | L-Glutamine | pH 10.0, 25°C | 5-10 | 19-40 | Not Reported | [7] |

Table 2: Enzymatic Synthesis of D-Pyroglutamic Acid

| Enzyme/Microorganism | Substrate | Key Reaction Conditions | Product Titer (g/L) | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

| Ochrobactrum anthropi D-aminopeptidase & Achromobacter obae ACL racemase | L-Alanine Amide (model) | pH 8.5, 30°C | Not Reported | ~100 | >99 | [6] |

| Penicillin G acylase mutant | D,L-Glutamic Acid | pH 7.5, 25°C | Not Reported | Not Reported | 90 | [8] |

| Rhodotorula gracilis D-Amino Acid Oxidase | D-Alanine (model) | pH 8.5, 37°C | Not Applicable | Not Applicable | Not Applicable | [9] |

Detailed Experimental Protocols

Protocol for L-Pyroglutamic Acid Synthesis using Streptomyces sp. Interconverting Enzyme

1. Microorganism and Cultivation:

-

Culture Streptomyces sp. SY-6 or SY-164 in a suitable medium (e.g., yeast extract, malt extract, glucose) at 25-37°C for 13-72 hours with aeration.[5]

2. Enzyme Production and Purification:

-

The enzyme is extracellular. Separate the cells from the culture broth by centrifugation.

-

Purify the enzyme from the supernatant using standard chromatography techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration.[5]

3. Enzymatic Reaction:

-

Prepare a reaction mixture containing L-glutamic acid in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Add the purified enzyme to the reaction mixture.

-

Incubate the reaction at 50°C for an appropriate time.[5]

-

Monitor the formation of L-pyroglutamic acid using HPLC.

4. Product Isolation:

-

After the reaction, remove the enzyme (e.g., by ultrafiltration).

-

Isolate and purify the L-pyroglutamic acid from the reaction mixture by crystallization or chromatography.

Protocol for D-Pyroglutamic Acid Synthesis via Dynamic Kinetic Resolution

1. Enzyme Preparation:

-

Obtain or prepare D-aminopeptidase from Ochrobactrum anthropi and α-amino-ε-caprolactam racemase from Achromobacter obae. These can be used as purified enzymes or in whole-cell systems.

2. Dynamic Kinetic Resolution Reaction:

-

Prepare a reaction mixture containing DL-glutamine amide in a suitable buffer (e.g., Tris-HCl, pH 8.5).

-

Add both the D-aminopeptidase and the racemase to the reaction mixture.

-

Incubate the reaction at 30°C.[6]

-

The racemase will convert L-glutamine amide to D-glutamine amide, which is then hydrolyzed by the D-aminopeptidase to D-glutamic acid.

3. Cyclization to D-Pyroglutamic Acid:

-

After complete conversion to D-glutamic acid, adjust the pH to acidic conditions (e.g., pH 2-3) and heat to induce cyclization to D-pyroglutamic acid.

-

Alternatively, a D-glutamate cyclotransferase can be used for enzymatic cyclization.

4. Product Purification:

-

Purify the D-pyroglutamic acid from the reaction mixture using crystallization or ion-exchange chromatography.

Whole-Cell Biocatalysis and Enzyme Immobilization

Whole-Cell Biocatalysis

The use of whole microbial cells as biocatalysts offers several advantages, including the elimination of tedious enzyme purification steps and the potential for cofactor regeneration within the cell.[10][11][12] For example, metabolically engineered Escherichia coli can be used for the efficient conversion of L-glutamic acid.[13]

Workflow for Whole-Cell Biocatalysis

Enzyme Immobilization

Immobilization of enzymes on solid supports can enhance their stability, facilitate their recovery and reuse, and enable continuous production processes.[7][14][15][16][17] For instance, γ-glutamyltransferase from Bacillus subtilis has been successfully immobilized on glyoxyl-agarose for the synthesis of γ-glutamyl peptides.[7][14]

Conclusion

Enzymatic synthesis provides a powerful and sustainable platform for the production of enantiomerically pure L- and D-pyroglutamic acid. The choice of enzyme and reaction strategy depends on the desired enantiomer, the availability of the starting material, and the desired process economics. Further research into novel enzymes from diverse microbial sources, protein engineering to improve enzyme properties, and optimization of whole-cell and immobilized enzyme systems will continue to advance the industrial feasibility of these biocatalytic routes. This guide serves as a foundational resource for researchers and professionals seeking to leverage the precision of enzymatic catalysis in the synthesis of these valuable chiral intermediates.

References

- 1. Pyroglutamic acidosis by glutathione regeneration blockage in critical patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mammalian-like type II glutaminyl cyclases in Porphyromonas gingivalis and other oral pathogenic bacteria as targets for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. JPH1066566A - L-glutamic acid/l-pyroglutamic acid interconversion enzyme produced by streptomyces and its production - Google Patents [patents.google.com]

- 6. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Batch to Continuous Flow Bioprocessing: Use of an Immobilized γ-Glutamyl Transferase from B. subtilis for the Synthesis of Biologically Active Peptide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 10. Engineering of L-glutamate oxidase as the whole-cell biocatalyst for the improvement of α-ketoglutarate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. kormb.or.kr [kormb.or.kr]

- 13. Whole-cell conversion of l-glutamic acid into gamma-aminobutyric acid by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. air.unimi.it [air.unimi.it]

- 15. Immobilization of γ-glutamyl-transferase from bacillus subtilis for the synthesis of biologically active peptide derivatives from batch to continuous flow bioprocessing [air.unimi.it]

- 16. Immobilization of E. coli expressing γ-glutamyltranspeptidase on its surface for γ-glutamyl compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of immobilization, pH and reaction time in the modulation of α-, β- or γ-cyclodextrins production by cyclodextrin glycosyltransferase: Batch and continuous process - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Coupling of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Boc-5-oxopyrrolidine-2-carboxylic acid, also known as Boc-D-pyroglutamic acid (Boc-D-pGlu-OH), is a crucial building block in the synthesis of peptides and peptidomimetics with enhanced stability. The pyroglutamic acid moiety at the N-terminus protects peptides from degradation by aminopeptidases, a significant advantage in the development of therapeutic peptides.[1] The successful incorporation of this residue via solid-phase peptide synthesis (SPPS) relies on efficient amide bond formation between the carboxylic acid of Boc-D-pGlu-OH and the N-terminal amine of the growing peptide chain. This document provides detailed protocols for the coupling of this compound using various modern coupling reagents, a comparison of their performance, and insights into the underlying reaction mechanisms.

Coupling Reagents and Comparative Data

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. Uronium/aminium salt-based reagents like HBTU, HATU, and phosphonium salt-based reagents like BOP are highly effective for this purpose due to their high efficiency and rapid reaction times.[2][3] The following table summarizes typical quantitative data for the coupling of Boc-D-pGlu-OH with a model amine on a solid support.

| Coupling Reagent | Boc-D-pGlu-OH (eq) | Coupling Reagent (eq) | Base (eq) | Solvent | Reaction Time (min) | Typical Yield (%) |

| HBTU | 1.5 | 1.5 | 3.0 | DMF | 30-60 | >95 |

| HATU | 1.5 | 1.5 | 3.0 | DMF | 10-30 | >98 |

| BOP | 1.5 | 1.5 | 4.5 | DMF/NMP | 30-60 | >95 |

Equivalents (eq) are calculated relative to the initial loading of the resin. Base used is N,N-Diisopropylethylamine (DIPEA). DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling using HBTU

-

Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in dichloromethane (DCM) for 20 minutes, followed by washing with DMF (3 x 10 mL/g of resin).

-

Reagent Preparation: In a separate vessel, dissolve this compound (1.5 eq) and HBTU (1.5 eq) in DMF (5 mL/g of resin).

-

Activation and Coupling: Add the solution from step 2 to the resin. Immediately add DIPEA (3.0 eq) to the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless) indicates complete coupling.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and Methanol (3 x 10 mL/g).

-

Drying: Dry the resin under vacuum.

Protocol 2: Coupling using HATU

-

Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in DCM for 20 minutes, followed by washing with DMF (3 x 10 mL/g of resin).

-

Reagent Preparation: In a separate vessel, dissolve this compound (1.5 eq) and HATU (1.5 eq) in DMF (5 mL/g of resin).

-

Activation and Coupling: Add the solution from step 2 to the resin. Immediately add DIPEA (3.0 eq) to the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 10-30 minutes. The reaction with HATU is typically faster than with HBTU.[2]

-

Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test.

-